3,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methylbenzenesulfonamide
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Overview
Description
3,5-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles or via the condensation of aldehydes with amines in the presence of a catalyst.
Attachment of the Imidazole to the Benzene Ring: This step involves the reaction of the imidazole derivative with a benzene ring that has been pre-functionalized with a sulfonamide group.
Chlorination: The final step involves the chlorination of the benzene ring at specific positions to introduce the chlorine atoms.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Catalysts: Nickel catalysts for cyclization reactions.
Solvents: Polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
3,5-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of 3,5-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
3,5-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the benzene ring and the presence of both chlorine atoms and a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15Cl2N3O2S |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
3,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15Cl2N3O2S/c1-10-12(15)7-11(14)8-13(10)21(19,20)17-3-2-5-18-6-4-16-9-18/h4,6-9,17H,2-3,5H2,1H3 |
InChI Key |
XBJCZUXMRMVGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
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